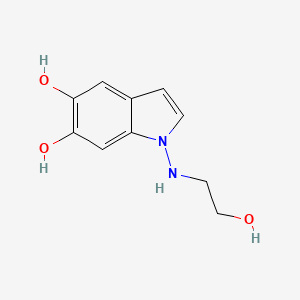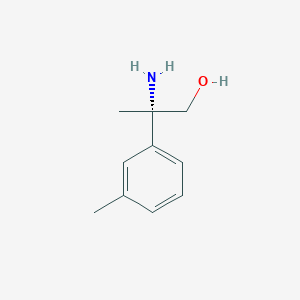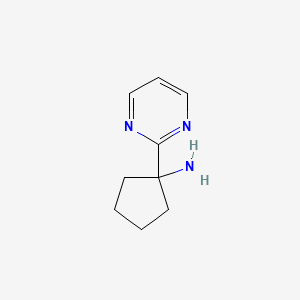![molecular formula C13H8BrN3OS B12946361 N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)
N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a benzamide group attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide typically involves the construction of the thiazolo[4,5-c]pyridine core followed by the introduction of the bromine atom and the benzamide group. One common method starts with the preparation of a pyridine derivative, which is then subjected to thiazole annulation. The bromination of the thiazolo[4,5-c]pyridine intermediate is achieved using bromine or a brominating agent under controlled conditions. Finally, the benzamide group is introduced through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions and to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the thiazole or pyridine rings.
Coupling Reactions: The benzamide group can be modified through coupling reactions with different reagents
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amide Coupling: Using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for efficient amide bond formation
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-c]pyridine Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with the benzamide group attached to different heterocyclic cores
Uniqueness
N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide stands out due to its unique combination of the thiazolo[4,5-c]pyridine core with a bromine atom and a benzamide group.
Properties
Molecular Formula |
C13H8BrN3OS |
|---|---|
Molecular Weight |
334.19 g/mol |
IUPAC Name |
N-(7-bromo-[1,3]thiazolo[4,5-c]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-6-15-7-10-11(9)19-13(16-10)17-12(18)8-4-2-1-3-5-8/h1-7H,(H,16,17,18) |
InChI Key |
ZCNFEFQQLMVMQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=CN=CC(=C3S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


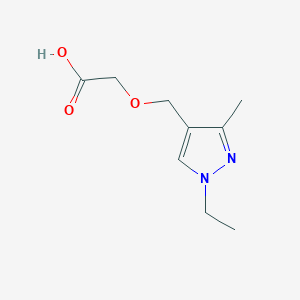

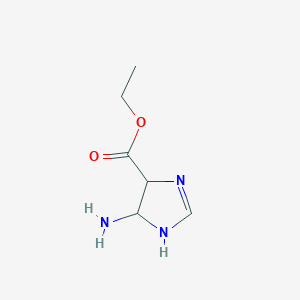
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)
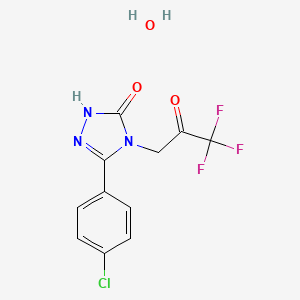
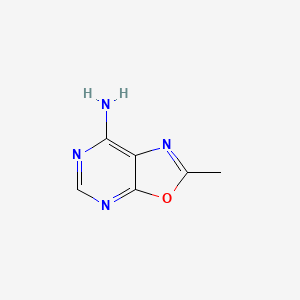
![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
